molecular formula C12H11BFNO3 B2639627 5-(Benzyloxy)-6-fluoropyridin-3-ylboronic acid CAS No. 2377609-45-3

5-(Benzyloxy)-6-fluoropyridin-3-ylboronic acid

Cat. No.: B2639627
CAS No.: 2377609-45-3
M. Wt: 247.03
InChI Key: KVAGFQFCWZHMLE-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-6-fluoropyridin-3-ylboronic acid (CAS: 2377609-45-3, MFCD23701106) is a boronic acid derivative featuring a pyridine core substituted with a benzyloxy group at position 5 and fluorine at position 4. With a molecular weight of 275.11 g/mol (calculated based on C₁₂H₁₁BFNO₂), this compound is primarily utilized as a building block in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals and specialty organic molecules. Its benzyloxy group introduces steric bulk and moderate electron-donating effects, while fluorine modulates electronic properties, enhancing stability and directing reactivity in coupling reactions .

Properties

IUPAC Name

(6-fluoro-5-phenylmethoxypyridin-3-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BFNO3/c14-12-11(6-10(7-15-12)13(16)17)18-8-9-4-2-1-3-5-9/h1-7,16-17H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVAGFQFCWZHMLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)F)OCC2=CC=CC=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-6-fluoropyridin-3-ylboronic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-6-fluoropyridin-3-ylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Benzyloxy)-6-fluoropyridin-3-ylboronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki–Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of drug candidates and medicinal chemistry research.

    Industry: Applied in the production of advanced materials and fine chemicals.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-6-fluoropyridin-3-ylboronic acid in Suzuki–Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-(Benzyloxy)-6-fluoropyridin-3-ylboronic acid with structurally related pyridinylboronic acids, focusing on substituent effects, physicochemical properties, and applications:

Compound Name Substituents Molecular Weight (g/mol) pKa (Predicted) Storage Conditions Key Applications Unique Properties
This compound (QD-1385) 5-OBn, 6-F 275.11 Not reported 2–8°C (dry) Suzuki coupling, drug intermediates High steric bulk from benzyloxy; moderate electron donation; 98% purity.
6-Fluoro-5-methoxypyridin-3-ylboronic acid 5-OMe, 6-F 170.93 Not reported 2–8°C (dry) Organoboron reactions, alkyne functionalization Lower steric hindrance; methoxy group enhances solubility in polar solvents.
6-Chloro-5-fluoropyridin-3-ylboronic acid 5-F, 6-Cl 175.35 5.65 -20°C (inert atmosphere) Cross-coupling, agrochemicals Strong electron-withdrawing Cl increases acidity (lower pKa); requires cold storage.
2-(Trifluoromethyl)-6-chloro-5-pyridineboronic acid 2-CF₃, 6-Cl 255.52 Not reported Not reported Catalysis, fluorinated drug synthesis CF₃ group enhances electrophilicity of boron; high thermal stability.
(6-Ethoxy-5-fluoropyridin-3-yl)boronic acid 5-F, 6-OEt 185.97 Not reported Not reported Specialty polymers, ligands Ethoxy group balances steric and electronic effects; intermediate reactivity.

Key Findings from Comparative Analysis

However, benzyloxy introduces greater steric hindrance, which may reduce coupling efficiency compared to methoxy derivatives . Electron-Withdrawing Groups: Chloro (Cl) and trifluoromethyl (CF₃) substituents (e.g., in 6-chloro-5-fluoro and 2-CF₃ analogs ) lower the pKa of the boronic acid, enhancing its acidity and reactivity in polar solvents.

Stability and Storage :

  • QD-1385 is stored at 2–8°C under dry conditions, indicating moderate stability. In contrast, the 6-chloro-5-fluoro analog requires freezer storage (-20°C), suggesting higher susceptibility to hydrolysis or decomposition.

Applications in Synthesis :

  • QD-1385’s benzyloxy group serves as a protective moiety, enabling selective deprotection in multi-step syntheses .
  • The 6-chloro-5-fluoro analog is preferred in agrochemical synthesis due to its lower cost and compatibility with chlorine-tolerant catalysts.

Purity and Commercial Availability :

  • QD-1385 is available at 98% purity (Combi-Blocks), making it suitable for pharmaceutical applications where high purity is critical . Other analogs (e.g., 97% purity for 6-fluoro-3-pyridinylboronic acid ) may require additional purification for sensitive reactions.

Biological Activity

5-(Benzyloxy)-6-fluoropyridin-3-ylboronic acid is a boronic acid derivative characterized by its unique structural features, including a pyridine ring, a benzyloxy substituent, and a fluorine atom. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. The boronic acid moiety is known for its ability to interact with various biological targets, making it a valuable scaffold for creating enzyme inhibitors and other bioactive molecules.

The molecular formula of this compound is C₁₃H₁₁BF₃NO₃, with a molecular weight of approximately 247.03 g/mol. The presence of the fluorine atom can enhance metabolic stability and binding affinity to biological targets, which is critical for the development of effective therapeutic agents.

The biological activity of this compound is primarily attributed to its boronic acid functionality. Boronic acids can form reversible covalent bonds with hydroxyl groups on serine or cysteine residues in enzymes, leading to inhibition of enzymatic activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications.

Enzyme Inhibition Studies

Research indicates that compounds similar to this compound have exhibited significant inhibitory effects on various enzymes, including proteases and dihydroorotate dehydrogenase (DHODH). For instance, studies on related compounds have shown that modifications in the pyridine substituents can lead to substantial changes in their inhibitory potency against DHODH, suggesting that similar strategies could be applied to enhance the activity of this compound .

Case Study 1: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

A series of pyridine derivatives were evaluated for their ability to inhibit DHODH, a target implicated in several diseases, including cancer and autoimmune disorders. Among these derivatives, those with fluorinated substituents demonstrated improved inhibitory activity. The specific structure-activity relationship (SAR) highlighted the importance of both electronic and steric factors in enhancing enzyme binding affinity .

Case Study 2: Protein-Protein Interactions

The boronic acid group in this compound can be utilized to design probes for studying protein-protein interactions. By attaching specific biorecognition moieties to the boron atom, researchers can create selective binders that facilitate the understanding of cellular processes and aid in the development of new therapeutic strategies .

Comparative Analysis

Compound NameKey FeaturesBiological Activity
This compoundBoronic acid group; fluorinated pyridinePotential enzyme inhibitor
2-(Benzyloxy)-5-fluoropyridin-3-ylboronic acidSimilar structure; used in organic synthesisKnown for protease inhibition
2-(Benzyloxy)-5-chloropyridin-3-ylboronic acidChlorine instead of fluorineDifferent reactivity profile
2-(Benzyloxy)-5-nitropyridin-3-ylboronic acidNitro group substitutionVaries in reactivity and properties

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